1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea is a useful research compound. Its molecular formula is C26H24F3N3O4 and its molecular weight is 499.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
BRAFV600E Inhibitors : Aryl phenyl ureas with a 4-quinazolinoxy substituent, similar in structure to the compound , have been identified as potent inhibitors of both mutant and wild-type BRAF kinase. One such compound demonstrated efficacy in a mouse tumor xenograft model (Holladay et al., 2011).
Structural Studies : Research on similar compounds has led to the synthesis and X-Ray Crystal Structure analysis of derivatives like 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-α]isoquinolinium Iodide, providing insights into the structural aspects of these compounds (Bailey et al., 1995).
NMR and X-ray Studies : Similar compounds have been the subject of 1H and 13C NMR spectroscopy and X-ray diffraction studies, offering detailed information on their stereochemistry (Kălmăn et al., 1986).
Synthesis of Isoquinoline Derivatives : Research has been conducted on the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides, indicating the chemical versatility and potential applications of isoquinoline derivatives (Ghosh et al., 2019).
Antagonism of Orexin Receptors : Studies on compounds structurally related to the one have shown potential in sleep-wake modulation through the blockade of orexin receptors, indicating a possible application in sleep disorders (Dugovic et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor , which has been identified as Tmem97 . This receptor is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in various physiological and pathological conditions. Its activation can relieve mechanical hyperalgesia in mouse models of chronic pain . Therefore, the compound, by acting on the sigma-2 receptor, can affect the biochemical pathways related to pain perception and response.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also exhibits adequate, absolute oral bioavailability of 29.0% . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability.
Result of Action
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound’s action on the sigma-2 receptor can lead to molecular and cellular effects that alleviate pain.
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s generally understood that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound
Future Directions
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-21(19(17)15-24(23)35-2)13-16-7-9-18(10-8-16)31-25(33)32-20-5-3-4-6-22(20)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMNALRSWSONHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.